MK-2206 dihydrochloride

Catalog No.
S547947
CAS No.
1032350-13-2
M.F
C25H25Cl2N5O
M. Wt
409.48483
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-2206 dihydrochloride

CAS Number

1032350-13-2

Product Name

MK-2206 dihydrochloride

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

Molecular Formula

C25H25Cl2N5O

Molecular Weight

409.48483

InChI

InChI=1S/C25H21N5O.2ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);2*1H

InChI Key

AVWUIYMDWOYEFM-UHFFFAOYSA-N

SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

MK2206; MK-2206; MK 2206; MK2206 dihydrochloride; MK2206 HCl.

Description

The exact mass of the compound MK-2206 dihydrochloride is 481.14362 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mode of Action

MK-2206 dihydrochloride is classified as an allosteric AKT inhibitor. This means it binds to a site on the AKT protein that is different from the site where ATP (the cell's energy source) normally binds. This binding disrupts the normal function of AKT and prevents it from signaling for cell growth and survival [].

Studies have shown that MK-2206 dihydrochloride is particularly effective against cancer cells with mutations in the PIK3CA gene or loss of the PTEN gene. These genes are involved in the AKT signaling pathway, and mutations in these genes can lead to uncontrolled cell growth [].

Autophagy Induction

In addition to inhibiting AKT, MK-2206 dihydrochloride has also been shown to induce autophagy. Autophagy is a cellular process that breaks down and recycles damaged or unwanted components of the cell. In cancer cells, autophagy can be a cell survival mechanism. However, under certain conditions, autophagy can also lead to cell death [].

Purity

>98% (or refer to the Certificate of Analysis)

Exact Mass

481.14362

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MK-2206 dihydrochloride

Dates

Modify: 2023-08-15
1: Meng J, Majidi M, Fang B, Ji L, Bekele BN, Minna JD, Roth JA. The tumor suppressor gene TUSC2 (FUS1) sensitizes NSCLC to the AKT inhibitor MK2206 in LKB1-dependent manner. PLoS One. 2013 Oct 17;8(10):e77067. doi: 10.1371/journal.pone.0077067. eCollection 2013. PubMed PMID: 24146957; PubMed Central PMCID: PMC3798310.
2: Ding W, Shanafelt TD, Lesnick CE, Erlichman C, Leis JF, Secreto C, Sassoon TR, Call TG, Bowen DA, Conte M, Kumar S, Kay NE. Akt inhibitor MK2206 selectively targets CLL B-cell receptor induced cytokines, mobilizes lymphocytes and synergizes with bendamustine to induce CLL apoptosis. Br J Haematol. 2013 Sep 20. doi: 10.1111/bjh.12564. [Epub ahead of print] PubMed PMID: 24111951.
3: Liu R, Liu D, Xing M. The Akt inhibitor MK2206 synergizes, but perifosine antagonizes, the BRAF(V600E) inhibitor PLX4032 and the MEK1/2 inhibitor AZD6244 in the inhibition of thyroid cancer cells. J Clin Endocrinol Metab. 2012 Feb;97(2):E173-82. doi: 10.1210/jc.2011-1054. Epub 2011 Nov 16. PubMed PMID: 22090271; PubMed Central PMCID: PMC3275354.
4: Liu R, Liu D, Trink E, Bojdani E, Ning G, Xing M. The Akt-specific inhibitor MK2206 selectively inhibits thyroid cancer cells harboring mutations that can activate the PI3K/Akt pathway. J Clin Endocrinol Metab. 2011 Apr;96(4):E577-85. doi: 10.1210/jc.2010-2644. Epub 2011 Feb 2. PubMed PMID: 21289267; PubMed Central PMCID: PMC3070256.

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